molecular formula C9H19NO3S B1246859 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate CAS No. 160788-56-7

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

Cat. No. B1246859
M. Wt: 221.32 g/mol
InChI Key: DQNQWAVIDNVATL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quaternary ammonium sulfonates, including "3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate," involves the use of sultones such as 1,3-propane sultone. These sultones are internal esters of hydroxyl sulfonic acids and are utilized to introduce sulfopropyl groups into heterocyclic molecules, thereby conferring water solubility and anionic character to these molecules (Fadda, El-Mekawy, & AbdelAal, 2016).

Molecular Structure Analysis

The molecular structure of quaternary ammonium sulfonates is characterized by the presence of a central nitrogen atom surrounded by various alkyl groups and a sulfonate group, providing the molecule with its water-soluble properties. Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), and mass spectrometry are pivotal in confirming the structure of these compounds (Fadda, El-Mekawy, & AbdelAal, 2016).

Chemical Reactions and Properties

Quaternary ammonium sulfonates participate in various chemical reactions due to their charged nature and the presence of the sulfonate group. These compounds exhibit antimicrobial and antifungal activities, making them of interest in biological applications. The sulfonate group also allows for reactions that increase the solubility of these compounds in water, making them useful as reagents in aqueous media (Fadda, El-Mekawy, & AbdelAal, 2016).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the use of sulfonate derivatives, including compounds similar to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, in antimicrobial and antifungal applications. A study by Fadda et al. (2016) synthesized quaternary ammonium salts with sulfonate derivatives that showed significant activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016).

Catalyst in Biginelli Reactions

Wang et al. (2015) discussed the use of sulfonate metal coordination polymers, which are structurally related to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, as catalysts in Biginelli reactions. These reactions are used for the green synthesis of various compounds under solvent-free conditions, highlighting the environmental benefits of such applications (Wang et al., 2015).

Synthesis of Oxetanes

In the field of organic synthesis, Christlieb et al. (2001) explored a procedure for the cyclisation of 1,3-diols, which is relevant to the structural analogs of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate. This study contributes to the broader understanding of the synthesis of complex organic compounds, such as oxetanes (Christlieb et al., 2001).

Solubility Modulation in Polymer Chemistry

Hildebrand et al. (2016) explored the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. This research is significant for understanding the properties of polymers related to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, particularly in terms of their solubility and phase behavior in different environments (Hildebrand et al., 2016).

Polymerization in Electrochemically Conductive Polymers

In the field of electrochemistry, Collard and Stoakes (1993) discussed the polymerization of self-assembling electroactive monomers, including those related to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, to create conductive polymers. Such polymers have potential applications in electronics and energy storage (Collard & Stoakes, 1993).

Safety And Hazards

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is irritating to the eyes and skin, especially the eyes, and may cause respiratory irritation in a single exposure . Direct contact with this compound may cause redness, itching, and inflammation . Therefore, it is crucial to use protective gloves and clothing when handling this compound to prevent skin irritation.

Future Directions

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has been proposed as a dual-functional material for improving the performance and stability of perovskite photodetector devices . It could potentially be used in drug delivery and genetic research due to its ability to form stable complexes with DNA and other biomolecules .

properties

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNQWAVIDNVATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213424
Record name Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

CAS RN

160788-56-7
Record name Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160788-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160788-56-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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